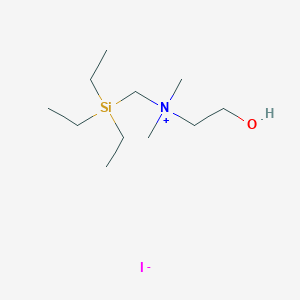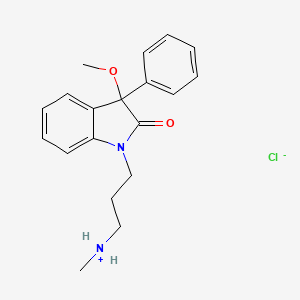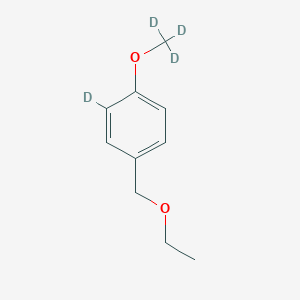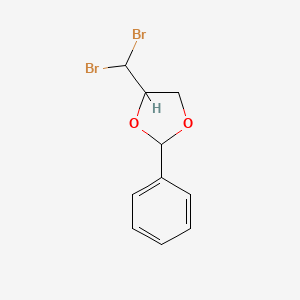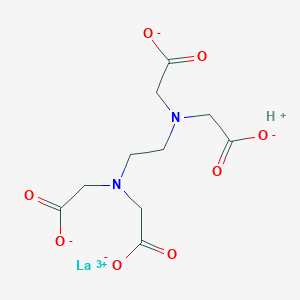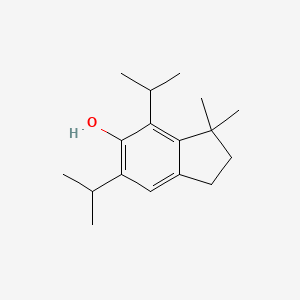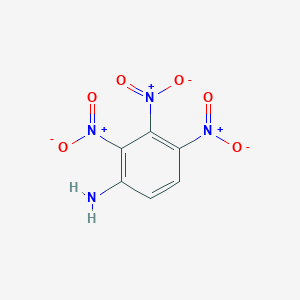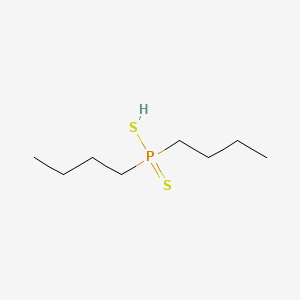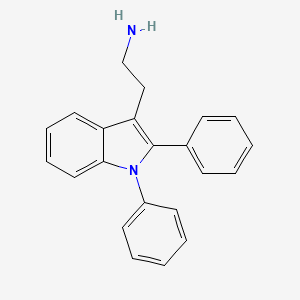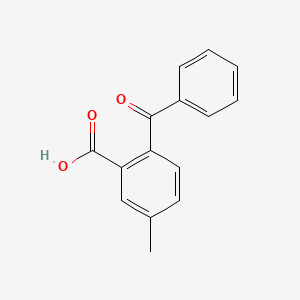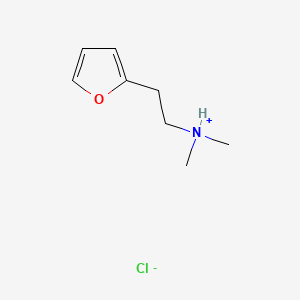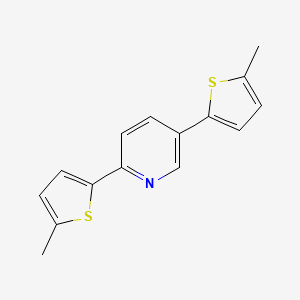
2,5-di-(5-Methylthiophen-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-di-(5-Methylthiophen-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted at the 2 and 5 positions with 5-methylthiophen-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di-(5-Methylthiophen-2-yl)pyridine can be achieved through several methods. One common approach involves the transformation of 1,2,4-triazine rings into pyridine rings via an aza-Diels–Alder reaction with various dienophiles . Another method includes the condensation of α-imino esters with isonitrosoacetophenone hydrazones . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve continuous flow reactors and automated systems to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-di-(5-Methylthiophen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2,5-di-(5-Methylthiophen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, particularly with metals like platinum and iridium.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism by which 2,5-di-(5-Methylthiophen-2-yl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique photophysical properties, such as luminescence, which are useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,5-di-(5-Methylthiophen-2-yl)pyridine is unique due to the presence of two 5-methylthiophen-2-yl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in the development of fluorescent probes and OLED materials .
Propiedades
Fórmula molecular |
C15H13NS2 |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
2,5-bis(5-methylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C15H13NS2/c1-10-3-7-14(17-10)12-5-6-13(16-9-12)15-8-4-11(2)18-15/h3-9H,1-2H3 |
Clave InChI |
SAYAEEXTTXPCSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CN=C(C=C2)C3=CC=C(S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



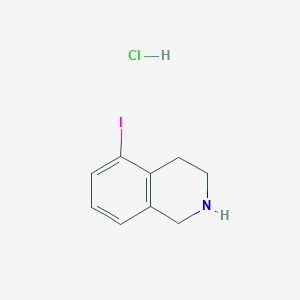
![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
